![molecular formula C16H18F3NO3S2 B2458479 N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 2034481-52-0](/img/structure/B2458479.png)
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-(trifluoromethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-(trifluoromethyl)benzenesulfonamide, also known as compound 1, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound has been synthesized using a variety of methods and has shown promising results in various studies.
Scientific Research Applications
Biochemical Inhibition and Therapeutic Potential
Kynurenine 3-Hydroxylase Inhibition : Compounds structurally related to N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-(trifluoromethyl)benzenesulfonamide, such as N-(4-phenylthiazol-2-yl)benzenesulfonamides, have been identified as high-affinity inhibitors of kynurenine 3-hydroxylase. These inhibitors demonstrate potential for exploring the pathophysiological role of the kynurenine pathway in neuronal injury and diseases related to tryptophan metabolism (Röver et al., 1997).
Anticancer and Anti-HCV Properties : The synthesis of celecoxib derivatives, including those with benzenesulfonamide scaffolds, has shown promise in anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds exhibit minimal tissue damage in comparison to controls, presenting a potential for therapeutic development (Küçükgüzel et al., 2013).
Photosensitizers for Photodynamic Therapy : New derivatives incorporating benzenesulfonamide have been synthesized for use in photodynamic therapy, showing significant properties such as high singlet oxygen quantum yield. These features suggest their utility as Type II photosensitizers in cancer treatment (Pişkin et al., 2020).
Drug Development and Molecular Design
Endothelin Antagonism : Biphenylsulfonamide derivatives have been explored for their selective antagonistic effects on endothelin-A receptors, with implications for treating diseases influenced by endothelin, such as hypertension. These studies contribute to the understanding of structure-activity relationships in drug design (Murugesan et al., 1998).
Carbonic Anhydrase Inhibition : Sulfonamides incorporating various scaffolds have demonstrated strong inhibition of carbonic anhydrase isozymes, relevant to conditions like glaucoma and edema. Research in this area highlights the therapeutic potential of sulfonamide derivatives in treating diseases related to carbonic anhydrase activity (Casini et al., 2002).
properties
IUPAC Name |
N-(5-hydroxy-3-thiophen-2-ylpentyl)-4-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3NO3S2/c17-16(18,19)13-3-5-14(6-4-13)25(22,23)20-9-7-12(8-10-21)15-2-1-11-24-15/h1-6,11-12,20-21H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVGAXAHYGFBEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CCNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-(trifluoromethyl)benzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.